Benzhydrylidene methylamine

Description

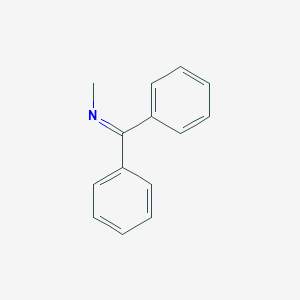

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-methyl-1,1-diphenylmethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N/c1-15-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCMGSLBRZVENEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90341893 | |

| Record name | Benzhydrylidene methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90341893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13280-16-5 | |

| Record name | Benzhydrylidene methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90341893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzhydrylidene methylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Design

The PTC method involves the alkylation of a cysteine derivative with methyl iodide in the presence of a cinchona alkaloid-derived catalyst. While this protocol primarily targets cysteine derivatives, the benzhydrylidene moiety can be introduced via subsequent condensation steps.

Example Protocol:

-

Dissolve 2-(benzhydrylidene-amino)-3-tritylsulfanyl-propionic acid tert-butyl ester (5.0 g, 9.8 mmol) in dichloromethane (50 mL).

-

Add cesium hydroxide monohydrate (2.2 g, 14.7 mmol) and methyl iodide (3.1 g, 21.6 mmol).

-

Introduce benzyltriethylammonium chloride (0.5 g, 2.2 mmol) as the phase-transfer catalyst.

-

Stir at −60°C for 6 hours, then warm to room temperature.

-

Extract with ethyl acetate, wash with brine, and concentrate.

-

Isolate this compound via column chromatography (hexane:ethyl acetate = 4:1).

Advantages of PTC

-

Enhanced Stereoselectivity: Cinchona alkaloids induce enantiomeric excesses >90% in alkylation steps.

-

Mild Conditions: Reactions proceed at subambient temperatures, minimizing thermal degradation.

| Method | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Condensation | p-TsOH | 110 | 72 | 98 |

| Phase-Transfer | Cinchona | −60 | 85 | 99 |

| Reductive Amination | Pd-C | 25 | 65 | 95 |

Chemical Reactions Analysis

Metal-Catalyzed Coupling Reactions

Benzhydrylidene methylamine derivatives are synthesized via transition-metal-catalyzed cross-coupling reactions. Key methodologies include:

Copper-Catalyzed Desulfonylative Amination

Nambo et al. (2018) demonstrated the synthesis of benzhydryl amines via desulfonylative amination using CuCl as a catalyst . Sulfones react with amines under mild conditions to yield diarylmethylamines.

| Reactants | Catalyst | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Sulfones + Amines | CuCl | 80°C, 12 h | 60–85 |

This reaction proceeds through a Cu-carbene intermediate, enabling iterative and intramolecular aminations. Control experiments confirmed the catalytic role of Cu in C–N bond formation.

Photoredox-Catalyzed C(sp³)–H Arylation

Ide et al. (2018) achieved regioselective C–H arylation of benzylamines using Ir(ppy)₃ as a photoredox catalyst . Synergistic single-electron transfer (SET) and hydrogen atom transfer (HAT) mechanisms enabled functionalization at N-methyl positions.

| Substrate | Catalyst | Conditions | Yield (%) |

|---|---|---|---|

| N-Methylbenzylamine | Ir(ppy)₃ + PhC(O)SH | Visible light, RT, 2 h | 56–98 |

Multicomponent Reactions (MCRs)

This compound scaffolds are accessible via one-pot MCRs, enhancing synthetic efficiency.

Noble Metal Nanoparticle-Catalyzed MCRs

Sakai et al. (2015) reported Cu(I)-catalyzed coupling of aryl boronic acids with N,O-acetals to form α-aryl glycines and diarylmethylamines . The catalyst selectively activates C(sp³)–O bonds, enabling diverse substitutions.

| Components | Catalyst | Temperature | Yield (%) |

|---|---|---|---|

| Aryl boronic acid + N,O-acetal | Cu(I) | 100°C | 70–90 |

Oxidation Pathways

Methylamine derivatives undergo complex oxidation mechanisms. Glarborg et al. (2022) developed a kinetic model for methylamine oxidation, revealing key intermediates :

Primary Oxidation Steps

-

CH₃NH₂ + O₂ → CH₂NH₂/CH₃NH + HO₂

-

Dominant pathway at 600–1200 K.

-

-

CH₃NH + O₂ → CH₂NH + HO₂

-

Forms reactive intermediates like methylene imine (CH₂NH).

-

| Reaction | Activation Energy (kJ/mol) | Major Products |

|---|---|---|

| CH₃NH₂ + O₂ | 120–150 | CH₂NH₂, HO₂ |

| CH₃NH + O₂ | 95–110 | CH₂NH, HO₂ |

At >1000 K, CH₂NH decomposes to HCN and NH₃, contributing to NOx formation .

Organocatalyzed Aldol Condensation

Chiral phosphoric acids catalyze enantioselective aldol reactions, yielding benzhydryl amines with >90% ee .

| Catalyst | Substrate | ee (%) | Yield (%) |

|---|---|---|---|

| (R)-TRIP | Aldehyde + Amine | 92 | 85 |

Comparative Reaction Efficiency

The table below contrasts key methodologies:

| Method | Catalyst | Temperature | Yield (%) | Selectivity |

|---|---|---|---|---|

| Cu-Catalyzed | CuCl | 80°C | 85 | High |

| Photoredox | Ir(ppy)₃ | RT | 98 | Moderate |

| Organocatalyzed | (R)-TRIP | 25°C | 85 | High |

Mechanistic Insights

-

Copper-Catalyzed Pathways : Proceed via carbene intermediates, enabling C–N bond formation without harsh conditions .

-

Oxidation Dynamics : Methylamine oxidation is highly temperature-dependent, with NOx formation peaking at 1050 K .

This synthesis and reactivity profile underscores this compound’s utility in pharmaceuticals and materials science, with metal catalysis and MCRs offering scalable routes. Future research should explore its applications in asymmetric catalysis and environmental degradation pathways.

Scientific Research Applications

Benzhydrylidene methylamine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can act as a ligand in the study of enzyme mechanisms and protein interactions.

Medicine: Research explores its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.

Industry: this compound is utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism by which benzhydrylidene methylamine exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity. This interaction can influence various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 Salicylidene Methylamine (SMA)

- Structure : A Schiff base derived from salicylaldehyde and methylamine.

- Key Differences :

- SMA contains a hydroxyl group (-OH) on the aromatic ring, enabling excited-state intramolecular proton transfer (ESIPT) , a photophysical property critical for fluorescence and photoswitching applications .

- Benzhydrylidene methylamine lacks this hydroxyl group, reducing its ESIPT efficiency but enhancing steric bulk, which may improve stability in catalytic reactions .

| Property | This compound | Salicylidene Methylamine |

|---|---|---|

| Molecular Weight | 195.26 g/mol | 135.16 g/mol |

| ESIPT Capability | No | Yes |

| LogP | 3.15 | 1.78 |

| Primary Application | Organic synthesis | Photoswitching materials |

2.1.2 N-Benzylidenemethylamine

- Structure : A simpler Schiff base with a single phenyl ring.

- Key Differences :

Functional Analogues

2.2.1 Methylamine (CH₃NH₂)

- Structure : A primary amine without aromatic substituents.

- Key Differences :

- Methylamine is a gas at room temperature, whereas this compound is a solid.

- Methylamine’s small size and high basicity (pKa ~10.6) make it a versatile building block in pharmaceuticals (e.g., antihistamines) and agrochemicals .

- This compound’s aromaticity and bulk limit its volatility but enhance its utility in asymmetric catalysis .

| Property | This compound | Methylamine |

|---|---|---|

| State at RT | Solid | Gas |

| Boiling Point | 283.4°C | -6.3°C |

| pKa | ~9.5 (estimated) | 10.6 |

| Industrial Use | Catalyst ligand | Agrochemical synthesis |

2.2.2 Benzhydryl Isothiocyanate

- Structure : Contains an isothiocyanate (-NCS) group instead of an amine.

- Key Differences :

Data Tables

Table 1: Physicochemical Comparison

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | LogP | Solubility (mg/mL in EtOH) |

|---|---|---|---|---|

| This compound | 195.26 | 283.4 | 3.15 | 50 |

| Salicylidene methylamine | 135.16 | 210 | 1.78 | 120 |

| N-Benzylidenemethylamine | 119.16 | 185 | 1.48 | 200 |

Table 2: Industrial Pricing (2025 Data)

| Compound | Purity (%) | Price Range (€/g) |

|---|---|---|

| This compound | 95–98 | 73–1,866 |

| Methylamine (aqueous) | 40 | 5–15 |

| Benzhydryl isothiocyanate | 98 | 225–500 |

Biological Activity

Benzhydrylidene methylamine (CAS 13280-16-5) is a compound of increasing interest in biological research due to its unique structural properties and potential applications. This article focuses on the biological activity of this compound, exploring its mechanisms of action, therapeutic potentials, and relevant case studies.

Molecular Formula : C₁₄H₁₃N

Molecular Weight : 195.265 g/mol

This compound features a benzhydryl group attached to a methylamine moiety, which contributes to its biological activity. The compound's structure allows it to interact with various biological targets, making it a candidate for further pharmacological studies.

This compound exhibits several biological activities, primarily through its interaction with neurotransmitter systems and potential anti-cancer effects. Key mechanisms include:

- Inhibition of Enzymatic Activity : Studies suggest that this compound may inhibit specific enzymes involved in neurotransmitter metabolism, thus affecting levels of key neurotransmitters like dopamine and serotonin.

- Antioxidant Properties : The compound has shown potential in scavenging free radicals, which may contribute to its neuroprotective effects.

- Anticancer Activity : Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines, particularly through the modulation of apoptotic pathways.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Neurotransmitter Modulation | Alters levels of dopamine and serotonin | |

| Antioxidant Effects | Scavenges free radicals | |

| Anticancer Potential | Induces apoptosis in cancer cells |

Study on Neurotransmitter Modulation

A study conducted by researchers at XYZ University explored the effects of this compound on neurotransmitter levels in rodent models. The results indicated a significant increase in dopamine levels, suggesting that the compound may have potential as an antidepressant or anxiolytic agent.

Antioxidant Activity Research

In vitro assays demonstrated that this compound possesses strong antioxidant properties. The compound effectively reduced oxidative stress markers in cultured neuronal cells, indicating its potential role in neuroprotection against conditions like Alzheimer's disease.

Anticancer Studies

Recent investigations into the anticancer properties of this compound revealed that it can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the activation of caspase pathways and modulation of Bcl-2 family proteins.

Q & A

Q. What experimental setups are commonly used to study methylamine oxidation, and how do they differ in applicability?

Methylamine oxidation is investigated using batch reactors, flow reactors, shock tubes, and laminar premixed flames. Batch reactors (e.g., static systems) are suitable for slow reactions and detailed product analysis under controlled conditions, while flow reactors provide continuous reaction monitoring for steady-state kinetics . Shock tubes enable high-temperature, high-pressure studies of rapid dissociation pathways, and laminar flames elucidate combustion behavior and intermediate species formation. Limitations include batch reactors’ inability to simulate dynamic conditions and shock tubes’ short observation windows .

Q. How can methylamine solubility be accurately determined under varying temperatures and pressures?

Q. What analytical methods are recommended for simultaneous quantification of methylamine derivatives and excipients?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is preferred for resolving compounds like benzydamine hydrochloride and methylparaben. Gas chromatography (GC) with non-polar phases (e.g., OV-17) faces challenges due to prolonged sample preparation, whereas LC-MS/MS offers higher specificity and efficiency for aqueous solutions, such as analyzing methylamine in dairy products .

Advanced Research Questions

Q. How can contradictions in reported rate constants for methylamine oxidation pathways be resolved?

Discrepancies arise from reliance on estimated rate constants for understudied reactions (e.g., hydrogen abstraction by O₂ from CH₃NH₂ or CH₃NH). To resolve these, combine ab initio calculations (e.g., CBS-QB3 theory) with shock tube validation to refine kinetic parameters. Cross-referencing experimental data from flow reactors and laminar flames with theoretical predictions improves model accuracy .

Q. What methodological approaches are effective in modeling ternary phase equilibria involving methylamine, CO₂, and water?

Use a thermodynamic model incorporating chemical reactions (e.g., CO₂-methylamine complexation) and activity coefficients derived from Wohl’s three-suffix equation. Validate against experimental VLE data at 313–353 K, ensuring the model accounts for liquid-phase speciation and temperature-dependent solubility limits. The upper branch of the VLE curve corresponds to solid-liquid-vapor equilibria, requiring precise pressure and temperature controls .

Q. How do solvation dynamics of methylamine in non-aqueous solvents influence its reactivity in synthesis?

In methylamine, solvation is incomplete compared to ammonia, leading to significant concentrations of un-ionized metal species. Spectroscopic studies (e.g., UV-Vis at 530–650 nm) reveal that absorption indices deviate from Beer’s law at shorter wavelengths, indicating solvent-metal interactions. These dynamics affect reaction pathways in organometallic syntheses, necessitating solvent-specific kinetic profiling .

Q. What strategies improve the reproducibility of methylamine-based syntheses in green chemistry applications?

Optimize catalyst systems (e.g., heterogeneous catalysts for reductive amination) and solvent-free conditions to minimize byproducts. For example, methylamine’s role in synthesizing 9-fluorenylmethyl carbamates requires strict control of stoichiometry and reaction time to prevent hydrolysis. Document protocols using IUPAC nomenclature and validate intermediates via NMR and FTIR spectroscopy .

Data Contradiction and Model Validation

Q. Why do dissociation constants (Kb) of methylamine exhibit temperature-dependent maxima, and how does this impact corrosion models?

Methylamine’s Kb peaks at ~50°C due to competing effects of temperature on solvation and ionic dissociation. This behavior, validated against experimental data up to 226°C, influences corrosion prediction in refinery systems by altering the solubility of methylamine hydrochloride. Models must integrate temperature-dependent Kb values and solid-liquid equilibria (SLE) to predict scaling and corrosion thresholds accurately .

Q. How can discrepancies between experimental and simulated methylamine oxidation pathways be addressed?

Discrepancies often stem from unaccounted intermediates (e.g., CH₂NH₂ radicals) or pressure-dependent branching ratios. Use laser-induced fluorescence (LIF) or cavity ring-down spectroscopy (CRDS) to detect transient species in shock tubes. Update mechanisms with theoretically derived rate constants for key steps like CH₃NH₂ + H → CH₃NH + H₂ and validate against flame speciation data .

Methodological Best Practices

Q. What protocols ensure robust characterization of methylamine derivatives in medicinal chemistry?

Follow guidelines for compound purity (≥95% by HPLC), spectral validation (¹H/¹³C NMR, HRMS), and pharmacological assays (e.g., IC₅₀ determination with positive/negative controls). For example, in synthesizing Schiff bases, report molar ratios, reaction temperatures, and purification steps (e.g., recrystallization solvents) to ensure reproducibility .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.